

Spectroscopic Characterization of 3-Formyl-6-nitrochromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formyl-6-nitrochromone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Formyl-6-nitrochromone**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.^[1] Due to the limited availability of direct spectroscopic data for **3-Formyl-6-nitrochromone** in the public domain, this guide incorporates data from structurally related chromone derivatives to provide a predictive framework for its characterization. The methodologies and expected spectral features detailed herein will serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this class of compounds.

Molecular Structure and Physicochemical Properties

3-Formyl-6-nitrochromone is a derivative of chromone, featuring a formyl group at the 3-position and a nitro group at the 6-position of the benzopyran ring.^{[2][3]} These substitutions significantly influence the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of **3-Formyl-6-nitrochromone**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₅ NO ₅	
Molecular Weight	219.15 g/mol	
CAS Number	42059-80-3	
Melting Point	157-161 °C	
Appearance	Solid	

Spectroscopic Data

The following sections present the expected spectroscopic data for **3-Formyl-6-nitrochromone** based on the analysis of structurally similar compounds.

The UV-Vis spectrum of **3-Formyl-6-nitrochromone** is expected to exhibit characteristic absorption bands arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the chromone core and the nitro and formyl substituents. The nitro group, in particular, is known to influence the absorption maxima of aromatic compounds.[4]

Table 2: Predicted UV-Vis Absorption Data for **3-Formyl-6-nitrochromone** in Methanol

Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Transition Type	Notes
~250	Not Available	$\pi \rightarrow \pi$	Characteristic of the benzoyl moiety of the chromone ring.
~320	Not Available	$\pi \rightarrow \pi$	Associated with the cinnamoyl system of the chromone ring.
~350	Not Available	$n \rightarrow \pi^*$	Likely a lower intensity band corresponding to the carbonyl group.

Note: The predicted values are based on the general absorption characteristics of nitroaromatic compounds and chromone derivatives. Actual values may vary depending on the solvent and experimental conditions.

Chromone derivatives are known to exhibit fluorescence, and the emission properties are highly dependent on the nature and position of substituents. The nitro group, being an electron-withdrawing group, is expected to quench fluorescence to some extent.

Table 3: Predicted Fluorescence Data for **3-Formyl-6-nitrochromone**

Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Quantum Yield (Φ)	Solvent	Notes
~350	~450	Not Available	Dichloromethane	Based on data for 3-formyl-6-methylchromone. [2] The actual emission may be weaker and shifted due to the nitro group.

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro groups.

Table 4: Predicted ^1H NMR Chemical Shifts for **3-Formyl-6-nitrochromone** in CDCl_3

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-2	~8.5	s	-	Deshielded proton adjacent to the formyl group.
H-5	~8.8	d	~2.5	Influenced by the deshielding effect of the nitro group.
H-7	~8.4	dd	~9.0, 2.5	Coupled to H-8 and H-5.
H-8	~7.8	d	~9.0	Coupled to H-7.
-CHO	~10.2	s	-	Characteristic aldehyde proton chemical shift.

Note: Predicted shifts are based on known substituent effects on the chromone ring system.^[5]
^[6]

Table 5: Predicted ^{13}C NMR Chemical Shifts for **3-Formyl-6-nitrochromone** in CDCl_3

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2	~158	Carbonyl carbon.
C-3	~120	
C-4	~175	
C-4a	~125	Carbon bearing the nitro group.
C-5	~128	
C-6	~145	
C-7	~126	Aldehyde carbonyl carbon.
C-8	~120	
C-8a	~156	
-CHO	~190	

Note: Predicted shifts are based on general values for substituted chromones.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for such compounds.

Table 6: Predicted Mass Spectrometry Data for **3-Formyl-6-nitrochromone**

m/z	Predicted Relative Intensity	Fragment Ion	Fragmentation Pathway
219	High	$[M]^+$	Molecular ion
190	Moderate	$[M-CHO]^+$	Loss of the formyl group
173	Moderate	$[M-NO_2]^+$	Loss of the nitro group
145	Moderate	$[M-NO_2-CO]^+$	Subsequent loss of carbon monoxide
120	High	$[C_7H_4O_2]^+$	Retro-Diels-Alder fragmentation of the pyrone ring

Note: Fragmentation patterns are predicted based on the known fragmentation of chromones and nitroaromatic compounds.^[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

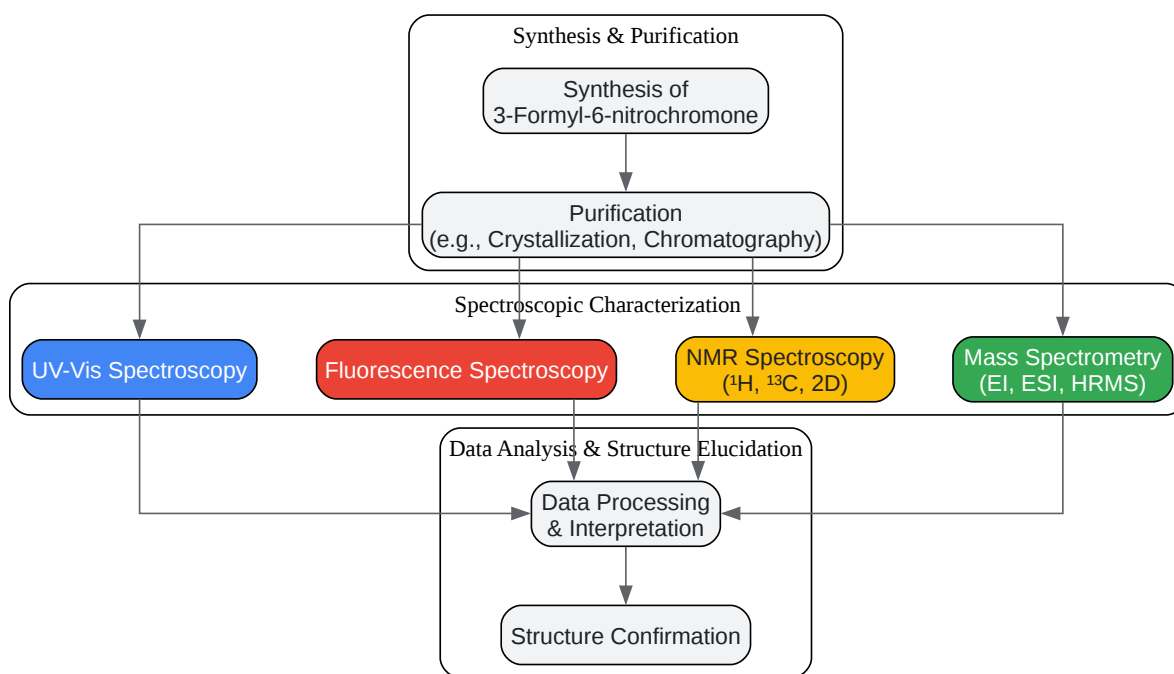
- **Sample Preparation:** Prepare a stock solution of **3-Formyl-6-nitrochromone** in a UV-grade solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the pure solvent.
 - Record a baseline spectrum with the solvent in both cuvettes.

- Record the absorbance spectra of the sample solutions from 200 to 600 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).
- Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.
- Instrumentation: Use a spectrofluorometer.
- Data Acquisition:
 - Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.
 - Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
 - To determine the quantum yield, use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

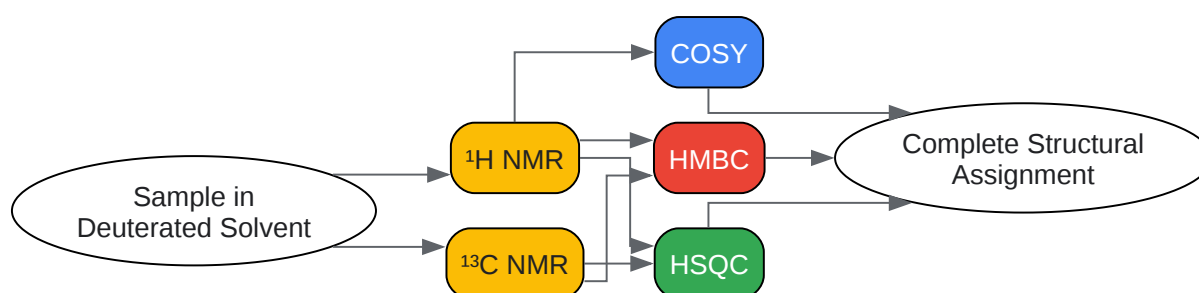
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like **3-Formyl-6-nitrochromone**.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization.



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Caption: Logical relationship of NMR experiments for structural elucidation.

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References

- 1. article.sapub.org [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
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